molecular formula C14H12BrFO2 B7872316 (4-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol

(4-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol

Cat. No.: B7872316
M. Wt: 311.15 g/mol
InChI Key: CWROPZOCKAJURT-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol is a diarylmethanol derivative featuring a 4-bromophenyl group and a 5-fluoro-2-methoxyphenyl group attached to a central methanol moiety. This compound is synthesized via a Grignard-like reaction, where 5-bromo-2-methoxybenzaldehyde reacts with a p-fluorophenyl lithium intermediate in tetrahydrofuran (THF) under cryogenic conditions. The reaction proceeds with high efficiency, yielding 97% of the product as a white solid with a melting point of 97–99°C. Characterization by GC-MS confirms a molecular ion peak at m/z 310/312 (M⁺), consistent with its molecular formula C₁₄H₁₁BrFO₂ .

The compound’s structural features—halogen substituents (Br, F) and a methoxy group—impart unique electronic and steric properties, making it relevant for pharmaceutical and materials research.

Properties

IUPAC Name

(4-bromophenyl)-(5-fluoro-2-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO2/c1-18-13-7-6-11(16)8-12(13)14(17)9-2-4-10(15)5-3-9/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWROPZOCKAJURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups in place of the bromine or fluorine atoms.

Scientific Research Applications

(4-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Diarylmethanols

(4-Bromophenyl)(4-fluorophenyl)methanol (Compound 4, )
  • Structure : Differs by lacking the methoxy group and having a simpler 4-fluorophenyl substituent.
  • Synthesis : Prepared via esterification of arecaidine, followed by nucleophilic substitution.
  • Applications: Tested as a muscarinic acetylcholine receptor (mAChR) ligand using competitive radioligand binding assays.
(4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol ()
  • Structure : Replaces the 5-fluoro substituent with 5-chloro.
  • No experimental data are reported for direct comparison .

Substituent Position and Functional Group Variations

(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone ()
  • Structure: A ketone analog with an amino group at the 2-position of the bromophenyl ring.
  • Properties: The amino group introduces hydrogen-bonding capability, while the ketone moiety increases polarity. Solubility in chloroform and methanol is noted, but the absence of a hydroxyl group may reduce aqueous solubility compared to the target compound .
(4-Bromophenyl)(cyclopropyl)methanol ()
  • Structure : Replaces one aromatic ring with a cyclopropyl group.
  • Impact : The cyclopropyl group adds steric bulk and alters hydrophobicity. With a molecular weight of 227.1 g/mol, it is significantly lighter than the target compound (310.1 g/mol), which may enhance membrane permeability .

Heterocyclic and Lactone Derivatives

5-((4-Bromophenyl)(hydroxy)methyl)furan-2(5H)-one ()
  • Structure: Incorporates a lactone (furanone) ring.
  • Synthesis: Achieved via base-mediated coupling of 4-bromobenzaldehyde and 2(3H)-furanone, yielding 77% product with an 84:16 anti:syn diastereomer ratio.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Features
(4-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol C₁₄H₁₁BrFO₂ 310.1 97–99 97% High yield, halogen and methoxy groups
(4-Bromophenyl)(4-fluorophenyl)methanol C₁₃H₉BrF₂O 299.1 Not reported Not reported mAChR ligand candidate
(4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol C₁₄H₁₁BrClO₂ 326.6 Not reported Not reported Chlorine substitution
(4-Bromophenyl)(cyclopropyl)methanol C₁₀H₁₁BrO 227.1 Not reported Not reported Cyclopropyl steric bulk
5-((4-Bromophenyl)(hydroxy)methyl)furan-2(5H)-one C₁₁H₉BrO₃ 269.1 Not reported 77% Lactone ring, diastereomer ratio 84:16

Key Findings and Implications

  • Synthetic Efficiency : The target compound’s 97% yield surpasses analogs like the lactone derivative (77%), highlighting its synthetic practicality .
  • Structural Flexibility: Substituting halogens (F vs.
  • Biological Relevance: While mAChR binding is noted for some analogs, the target compound’s methoxy group may enhance binding affinity through additional hydrophobic interactions, though experimental validation is needed .

Biological Activity

The compound (4-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H12_{12}BrF O2_2
  • Molecular Weight : 305.14 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Properties : Studies indicate that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies have reported cytotoxic effects on cancer cell lines, indicating its potential in cancer therapy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby affecting cell proliferation and survival.
  • Receptor Modulation : It can bind to various receptors, altering their activity and leading to downstream biological effects.

Antimicrobial Studies

A study conducted by researchers explored the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. The results showed significant inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL for different strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages. Specifically, it decreased TNF-alpha and IL-6 levels by approximately 50% at a concentration of 10 µM.

Anticancer Activity

The anticancer potential was evaluated using several cancer cell lines. Notably, the compound exhibited IC50_{50} values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50_{50} (µM)
MCF-75.0
A5493.8

Case Studies

  • Study on Anticancer Properties : A recent study published in MDPI highlighted the effectiveness of similar compounds in inhibiting tubulin polymerization, a crucial process for cancer cell division. The study suggested that modifications in the phenolic structure could enhance anticancer activity, supporting further exploration of this compound .
  • Inflammation Model : Another investigation focused on the anti-inflammatory properties using a mouse model of arthritis. Treatment with the compound resulted in reduced joint swelling and inflammation markers, indicating its therapeutic potential .

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